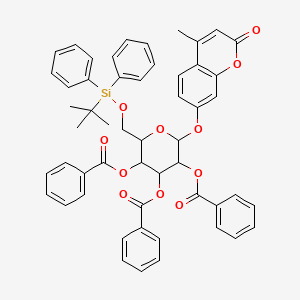

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside

CAS No.:

Cat. No.: VC16213615

Molecular Formula: C53H48O11Si

Molecular Weight: 889.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C53H48O11Si |

|---|---|

| Molecular Weight | 889.0 g/mol |

| IUPAC Name | [4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate |

| Standard InChI | InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3 |

| Standard InChI Key | VLGQRMASAAPPOT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a β-D-galactopyranoside core modified with three benzoyl groups at the 2-, 3-, and 4-positions and a bulky tert-butyldiphenylsilyl (TBDPS) group at the 6-hydroxyl position. The 4-methylumbelliferyl (4-MU) moiety is linked via an O-glycosidic bond to the anomeric carbon, serving as a fluorogenic reporter. This design ensures stability during synthetic manipulations while allowing enzymatic cleavage to release fluorescent 4-methylumbelliferone .

Physicochemical Characteristics

Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₅₃H₄₈O₁₁Si |

| Molecular Weight | 889.03 g/mol |

| Purity | ≥98% |

| Appearance | Off-white crystalline solid |

| Solubility | Chloroform, DMSO, Dichloromethane |

| Storage Conditions | 2–8°C, protected from light and moisture |

The tert-butyldiphenylsilyl group enhances lipophilicity, facilitating solubility in organic solvents, while the benzoyl esters stabilize the galactose core against premature hydrolysis .

Synthesis and Analytical Characterization

Analytical Validation

Quality control relies on:

-

NMR Spectroscopy: Confirmation of benzoyl (δ 7.4–8.1 ppm, aromatic protons) and TBDPS (δ 1.1 ppm, tert-butyl group) integrations.

-

Mass Spectrometry: ESI-MS expected to show [M+Na]⁺ at m/z 912.0 (calc. 912.3) .

-

HPLC Purity: Reverse-phase chromatography with UV detection at 315 nm (4-MU absorption) .

Applications in Biochemical Research

Fluorescent Substrate for Sulphatases

The compound’s primary application lies in assaying sulphatase activity. Enzymatic cleavage of the β-galactoside bond releases 4-methylumbelliferone, which fluoresces at 450 nm upon excitation at 365 nm. This enables real-time, continuous monitoring of enzyme kinetics . For example, Simpson et al. (1993) utilized analogous substrates to quantify arylsulphatase activity in human cell lysates, demonstrating linear fluorescence increases proportional to enzyme concentration .

Intermediate in Probe Development

Protected galactosides like this compound serve as precursors for synthesizing more complex glycoconjugates. Harrison et al. (2001) highlighted its utility in preparing fluorescently labeled ganglioside analogs for studying glycosphingolipid metabolism . The TBDPS group’s orthogonal stability allows selective deprotection at the 6-position for subsequent functionalization.

Related Glycosides and Structural Analogues

Fluorescent Glycosides in Enzyme Assays

Similar 4-MU-conjugated substrates include:

-

4-Methylumbelliferyl α-Neu5Ac-galactopyranosides: Used in sialidase activity assays via coupled galactosidase reactions .

-

4-MU-β-D-glucuronide: Standard substrate for β-glucuronidase studies.

Protective Group Variations

-

6-O-TBDMS Analogues: Less sterically hindered than TBDPS but more prone to acid-catalyzed cleavage.

-

Peracetylated Derivatives: Offer alternative solubility profiles but require harsher deprotection conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume